Phényl trifluorométhylsulfone

Vue d'ensemble

Description

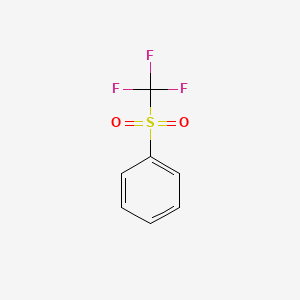

Phenyl trifluoromethyl sulfone is a compound with the molecular formula C7H5F3O2S and a molecular weight of 210.18 . It is traditionally a nucleophilic trifluoromethylating agent . The compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°C .

Synthesis Analysis

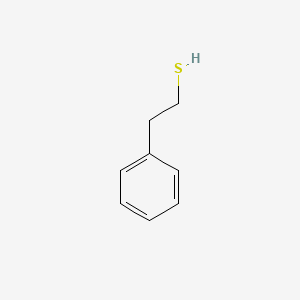

Trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols . This process involves the formation of electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Molecular Structure Analysis

The molecular structure of Phenyl trifluoromethyl sulfone consists of a phenyl group attached to a trifluoromethyl sulfone group . The InChI code for this compound is 1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H .

Chemical Reactions Analysis

In chemical reactions, Phenyl trifluoromethyl sulfone acts as a nucleophilic trifluoromethylating agent . It has been used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols .

Physical and Chemical Properties Analysis

Phenyl trifluoromethyl sulfone is a liquid at 20°C . It has a boiling point of 203°C and a flash point of 101°C . The specific gravity of this compound at 20°C is 1.42, and its refractive index is 1.46 .

Applications De Recherche Scientifique

Trifluorométhylation des thiophénols

Le phényl trifluorométhylsulfone a été utilisé comme précurseur du radical trifluorométhyle dans la S-trifluorométhylation des thiophénols . Ce processus implique la formation de complexes donneur-accepteur d'électrons (EDA) avec les anions arylthiolate, qui peuvent subir une réaction de transfert d'un seul électron (SET) intramoléculaire sous irradiation de lumière visible . C'est le premier exemple d'utilisation du trifluorométhylphénylsulfone comme précurseur du radical trifluorométhyle .

Processus d'extraction d'actinides groupés

Le this compound a été utilisé comme diluant dans le processus d'extraction d'actinides groupés (GANEX) . Ce processus combine deux extractants, CyMe4-BTBP et TBP, dans un diluant . L'extraction de U-235, Np-239, Pu-238, Am-241, Cm-244 et Eu-152 a été étudiée dans ce système . Dans ce processus, tous les actinides sont extraits et séparés des lanthanides .

Mécanisme D'action

Target of Action

Phenyl trifluoromethyl sulfone, also known as Phenyl (trifluoromethyl) sulfone, primarily targets arylthiolate anions . These anions play a crucial role in various biochemical reactions, particularly in the S-trifluoromethylation of thiophenols .

Mode of Action

Phenyl trifluoromethyl sulfone interacts with its targets, the arylthiolate anions, by forming electron donor-acceptor (EDA) complexes . This interaction triggers an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Biochemical Pathways

The interaction of Phenyl trifluoromethyl sulfone with arylthiolate anions affects the biochemical pathway of S-trifluoromethylation of thiophenols . The formation of EDA complexes and the subsequent SET reaction under visible light irradiation are key steps in this pathway . The downstream effects include the production of trifluoromethylated thiophenols .

Pharmacokinetics

It is known that phenyl trifluoromethyl sulfone is used as an extractant diluent in high-level waste partitioning . This suggests that it may have significant solubility and stability properties that impact its bioavailability.

Result of Action

The molecular effect of Phenyl trifluoromethyl sulfone’s action is the transformation of arylthiolate anions into trifluoromethylated thiophenols . This transformation occurs through the formation of EDA complexes and an SET reaction under visible light irradiation

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenyl trifluoromethyl sulfone. For instance, visible light irradiation is necessary for the SET reaction to occur .

Safety and Hazards

Phenyl trifluoromethyl sulfone can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Phenyl trifluoromethyl sulfone has been reported to interact with arylthiolate anions, forming electron donor-acceptor (EDA) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This interaction allows Phenyl trifluoromethyl sulfone to play a role in the S-trifluoromethylation of thiophenols .

Molecular Mechanism

Phenyl trifluoromethyl sulfone acts as a trifluoromethyl radical precursor . It forms EDA complexes with arylthiolate anions, which then undergo an intramolecular SET reaction under visible light irradiation . This process enables the S-trifluoromethylation of thiophenols .

Temporal Effects in Laboratory Settings

Phenyl trifluoromethyl sulfone has shown good stability under both gamma irradiation and acid contact for up to 24 hours and 6 weeks respectively at room temperature . This suggests that the compound has a stable temporal profile in laboratory settings .

Transport and Distribution

Phenyl trifluoromethyl sulfone is used as a diluent in the GANEX process, suggesting that it may be distributed within a solvent system

Propriétés

IUPAC Name |

trifluoromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGBQYFXKAKWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879040 | |

| Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-58-4 | |

| Record name | Phenyl trifluoromethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Trifluoromethyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

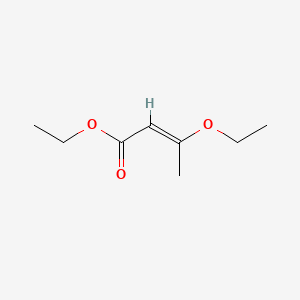

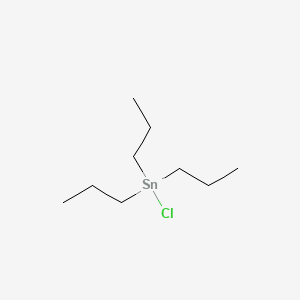

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

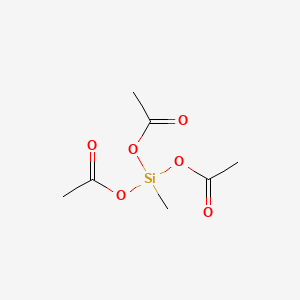

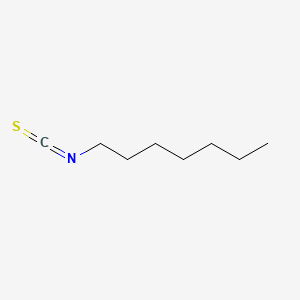

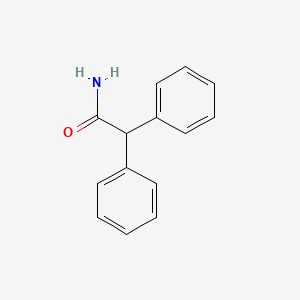

Feasible Synthetic Routes

Q1: What are the advantages of using phenyl trifluoromethyl sulfone as a diluent in solvent extraction processes, particularly for nuclear applications?

A1: Phenyl trifluoromethyl sulfone (FS-13) exhibits several favorable properties that make it suitable for use in solvent extraction processes, especially in the context of nuclear fuel reprocessing.

- High stability: FS-13 demonstrates robust resistance to both hydrolysis and radiolysis [ [], [] ], crucial factors when dealing with highly acidic and radioactive solutions encountered in nuclear waste treatment. This stability ensures the solvent system's longevity and efficiency, reducing the need for frequent solvent replacement.

- Selective Extraction: Research indicates that FS-13 contributes to a high separation factor between actinides and lanthanides [ [] ]. This selectivity is crucial for efficiently separating transuranic elements from used nuclear fuel, a key step in closing the nuclear fuel cycle.

- Good Solubility: FS-13 allows for a high solubility of CyMe4-BTBP, a key extracting agent used in these processes [ [] ]. This high solubility allows for the optimization of the organic phase according to the specific composition of the used nuclear fuel, enhancing the efficiency and flexibility of the extraction process.

Q2: Can phenyl trifluoromethyl sulfone act as a trifluoromethylating agent in organic synthesis?

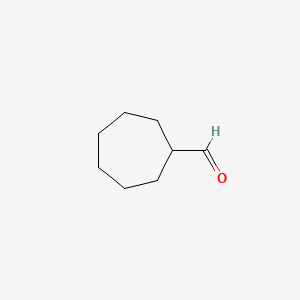

A3: Yes, phenyl trifluoromethyl sulfone can function as a source of trifluoromethyl groups in organic reactions. Studies have demonstrated its use in the magnesium metal-mediated reductive trifluoromethylation of aldehydes [ [], [] ]. In these reactions, the phenyl trifluoromethyl sulfone acts as a "CF3-" synthon, facilitating the introduction of a trifluoromethyl group into the aldehyde molecule.

Q3: What is the role of phenyl trifluoromethyl sulfone in the synthesis of tri- and difluoromethylsilanes?

A4: Phenyl trifluoromethyl sulfone, along with its corresponding sulfoxide and sulfide derivatives, can be used as a reagent in the magnesium-mediated preparation of tri- and difluoromethylsilanes from chlorosilanes [ [] ]. Interestingly, the process generates diphenyl disulfide as a byproduct. This byproduct can be further reacted with trifluoromethane to regenerate phenyl trifluoromethyl sulfone, sulfoxide, and sulfide. Therefore, the entire process can be considered "pseudo-catalytic" in diphenyl disulfide, offering an environmentally friendlier approach to synthesizing these valuable fluorinated silanes.

Q4: Have there been any computational studies on phenyl trifluoromethyl sulfone related to its use in solvent extraction?

A4: While the provided research abstracts do not explicitly detail computational studies focusing on the solvent extraction properties of phenyl trifluoromethyl sulfone, it's worth noting that computational chemistry plays a crucial role in understanding solvent extraction processes. Techniques like molecular dynamics simulations and quantum chemical calculations can provide valuable insights into the interactions between FS-13 and other components in the solvent system, such as extractants, diluents, and metal ions. These simulations can help predict and optimize the performance of solvent extraction systems, contributing to the development of more efficient and sustainable separation processes.

Q5: Are there alternative diluents to phenyl trifluoromethyl sulfone in GANEX processes, and how do their properties compare?

A7: Yes, alternative diluents have been investigated for GANEX processes. Research has explored cyclohexanone, hexanol, and phenyl trifluoromethyl sulfone (FS-13) as diluents in combination with CyMe4-BTBP and TBP as extracting agents [ [] ]. Each diluent comes with its own set of advantages and disadvantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)